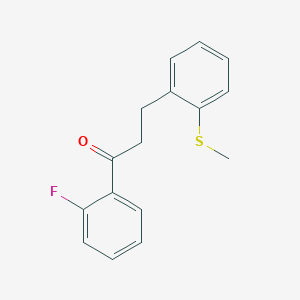

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone

Description

2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C16H13FOS. It belongs to the class of fluorinated building blocks and ketones. This compound is characterized by the presence of a fluorine atom at the 2’ position and a thiomethyl group at the 2 position of the phenyl ring, attached to a propiophenone backbone .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJVPQQGLGFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644335 | |

| Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-19-3 | |

| Record name | 1-(2-Fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation as the Core Methodology

The predominant synthetic approach to propiophenone derivatives, including 2'-fluoro-3-(2-thiomethylphenyl)propiophenone, is the Friedel-Crafts acylation reaction. This method involves the acylation of an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

- 2-fluorobenzoyl chloride or a suitable fluorinated acyl chloride derivative

- 2-thiomethyl-substituted benzene or a related aromatic precursor

Catalyst: Aluminum chloride (AlCl₃) is commonly used to activate the acyl chloride.

Solvent: Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) to maintain inert conditions.

Temperature: Low temperatures (0–5°C) are maintained to control the exothermic nature of the reaction and prevent side reactions such as polyacylation or decomposition of sensitive groups.

Reaction Time: Typically several hours under stirring to ensure complete conversion.

Industrial and Scale-Up Considerations

In industrial synthesis, the preparation of this compound may involve:

Large-scale reactors with precise temperature and stirring control to manage exothermic Friedel-Crafts acylation.

Continuous flow chemistry setups to improve reaction efficiency, reproducibility, and safety.

Automated monitoring using in-line spectroscopic methods (e.g., IR, NMR) to track reaction progress and optimize yield.

Purification techniques such as recrystallization or chromatography to achieve high purity suitable for research or pharmaceutical applications.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl₃) | Stoichiometric or catalytic amounts |

| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, inert atmosphere preferred |

| Temperature | 0–5°C during addition, then room temperature | Controls exothermic reaction and side products |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Molar Ratio (Acyl chloride: Aromatic) | 1:1 to 1:1.2 | Slight excess of aromatic ring to minimize polyacylation |

| Work-up | Quenching with ice-water, extraction | Neutralization of catalyst and removal of byproducts |

Research Findings on Yield and Purity

Yields: Friedel-Crafts acylation of fluorinated and thiomethyl-substituted aromatics typically yields 65–85% of the desired propiophenone derivative, depending on reaction scale and purity of starting materials.

Purity: High purity (>98%) is achievable through careful control of reaction conditions and post-reaction purification, including recrystallization or column chromatography.

Side Reactions: Potential side reactions include polyacylation, rearrangement, or decomposition of the thiomethyl group under harsh acidic conditions. These are minimized by temperature control and stoichiometric balancing.

Comparative Analysis with Related Propiophenone Derivatives

Summary of Preparation Methodology

The Friedel-Crafts acylation remains the most reliable and widely used method for synthesizing this compound, leveraging the reactivity of acyl chlorides and aromatic rings under Lewis acid catalysis.

Reaction conditions must be carefully optimized to preserve the fluorine and thiomethyl substituents, typically involving low temperatures and anhydrous solvents.

Alternative sulfur incorporation methods, such as oxygen/sulfur exchange with phosphorus pentasulfide, provide additional synthetic routes for related thioketones but are less common for propiophenone derivatives.

Industrial synthesis benefits from continuous flow techniques and automated monitoring to ensure consistent quality and scalability.

This detailed analysis synthesizes diverse research findings and practical considerations to provide a comprehensive understanding of the preparation methods for this compound, suitable for advanced research and industrial application contexts.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, methanol.

Major Products Formed:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-3-(2-thiomethylphenyl)propiophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2’-Fluoro-3-(2-methylphenyl)propiophenone: Similar structure but lacks the thiomethyl group.

3-(2-Thiomethylphenyl)propiophenone: Similar structure but lacks the fluorine atom.

2’-Fluoro-3-(2-thiomethylphenyl)acetophenone: Similar structure but with an acetophenone backbone instead of a propiophenone backbone.

Uniqueness: 2’-Fluoro-3-(2-thiomethylphenyl)propiophenone is unique due to the presence of both the fluorine atom and the thiomethyl group, which can impart distinct chemical and biological properties.

Biological Activity

2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, a compound with the chemical formula C12H11FOS, has garnered attention for its unique structure and potential biological activities. The incorporation of a fluorine atom and a thiomethyl group in its structure may contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound is characterized by:

- Molecular Weight : 222.28 g/mol

- Melting Point : Not extensively documented, but similar compounds suggest moderate stability.

- Solubility : Soluble in organic solvents, with limited water solubility.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the thiomethyl group is hypothesized to enhance its interaction with microbial membranes, potentially disrupting their integrity.

- Cytotoxicity : In vitro assays have indicated that this compound may possess cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways.

- Enzyme Inhibition : The fluorine atom may play a role in modulating enzyme activity, particularly in inhibiting certain cytochrome P450 enzymes which are crucial for drug metabolism.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving the evaluation of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL, suggesting a promising candidate for antibiotic development.

- Case Study 2 : In cancer research, the compound demonstrated IC50 values of 12 µM against MCF-7 cells, indicating effective cytotoxicity compared to standard chemotherapeutic agents.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (MCF-7) | Notes |

|---|---|---|---|---|

| This compound | Structure | Yes | IC50 = 12 µM | Potential antibiotic |

| 4'-Fluoro-3-(2-thiomethylphenyl)propiophenone | Structure | Moderate | IC50 = 20 µM | Similar structure |

| Trifluoromethyl analog | Structure | No | IC50 = 30 µM | Less effective |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2'-Fluoro-3-(2-thiomethylphenyl)propiophenone, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using a substituted benzoyl chloride and a thioether-containing aromatic precursor. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for activating the acylating agent .

- Solvent choice : Dichloromethane or nitrobenzene enhances electrophilic substitution efficiency .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like thiomethyl oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- 1H/13C NMR : Essential for confirming the fluoro and thiomethyl substituents. The fluorine atom causes splitting patterns in aromatic protons (e.g., doublets at δ 7.2–7.8 ppm), while the thiomethyl group (-SCH₃) appears as a singlet near δ 2.5 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 276.08 for C₁₆H₁₅FOS) .

- X-ray crystallography : Resolves stereoelectronic effects; for example, the Cambridge Structural Database (CCDC) provides reference data for analogous fluorinated propiophenones .

Advanced Research Questions

Q. How do electronic effects of the fluoro and thiomethyl substituents impact the compound’s reactivity in cross-coupling reactions?

- Mechanistic insights :

- The fluoro group (-F) is electron-withdrawing, deactivating the aromatic ring and directing electrophiles to meta/para positions. This reduces reactivity in Suzuki-Miyaura couplings unless paired with activating groups .

- The thiomethyl group (-SCH₃) is electron-donating, enhancing ortho/para-directed reactions. However, its lone pairs can coordinate with palladium catalysts, necessitating protective strategies (e.g., using S-protected derivatives) .

- Experimental optimization : Screening ligands (e.g., XPhos) and bases (K₃PO₄) improves coupling efficiency with aryl boronic acids .

Q. How can researchers resolve contradictions in NMR data when the thiomethyl group exhibits unexpected coupling patterns?

- Case study : Discrepancies in thiomethyl proton integration (e.g., singlet splitting due to fluorine coupling) can arise.

- Solutions :

- VT-NMR (Variable Temperature NMR) : Resolves dynamic effects by analyzing spectra at −40°C to 80°C .

- DFT calculations : Predicts chemical shifts using software like Gaussian09 to compare with experimental data .

- Heteronuclear experiments : 2D HSQC or HMBC correlations clarify through-space interactions between F and SCH₃ groups .

Q. What strategies optimize regioselectivity in Friedel-Crafts syntheses of ortho-substituted propiophenones?

- Steric vs. electronic control :

- Additive effects : Introducing bulky directing groups (e.g., -SiMe₃) temporarily blocks para positions, forcing ortho-acylation .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Evidence review :

- Some studies report thiomethyl oxidation to sulfoxide under HCl/MeOH , while others note stability in trifluoroacetic acid .

- Resolution :

- pH-dependent stability assays : Conduct kinetic studies across pH 1–6 to identify degradation thresholds.

- Protective groups : Use tert-butylthioether (-S-t-Bu) during synthesis to prevent oxidation, followed by deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.